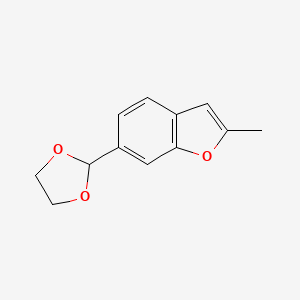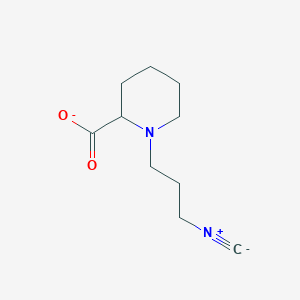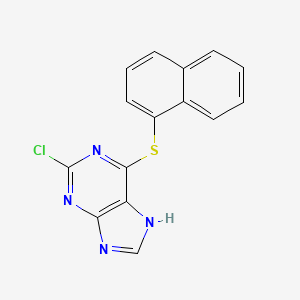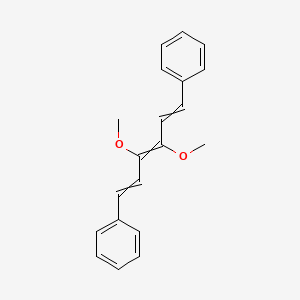![molecular formula C12H16S B12584339 Benzene, [(4-methyl-3-pentenyl)thio]- CAS No. 203632-83-1](/img/structure/B12584339.png)
Benzene, [(4-methyl-3-pentenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benceno, [(4-metil-3-pentenil)tio]- es un compuesto orgánico caracterizado por la presencia de un anillo de benceno sustituido con un grupo tioéter unido a una cadena de 4-metil-3-pentenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Benceno, [(4-metil-3-pentenil)tio]- típicamente implica la reacción de benceno con un precursor de tioéter adecuado. Un método común es la reacción de sustitución nucleofílica donde un haluro de bencilo reacciona con un tiol en presencia de una base. Las condiciones de reacción a menudo incluyen solventes como etanol o diclorometano y una base como hidróxido de sodio o carbonato de potasio.
Métodos de Producción Industrial
La producción industrial de Benceno, [(4-metil-3-pentenil)tio]- puede involucrar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes del producto. El proceso también puede incluir pasos de purificación como destilación o recristalización para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Benceno, [(4-metil-3-pentenil)tio]- experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo tioéter se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: El compuesto se puede reducir para eliminar el grupo tioéter, típicamente utilizando agentes reductores como hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden ocurrir en el anillo de benceno, lo que permite una mayor funcionalización.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halogenos (cloro, bromo), agentes nitrantes (ácido nítrico).
Principales Productos Formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Derivados de benceno des-tioeterizados.
Sustitución: Derivados de benceno halogenados o nitrados.
Aplicaciones Científicas De Investigación
Benceno, [(4-metil-3-pentenil)tio]- tiene varias aplicaciones en la investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Benceno, [(4-metil-3-pentenil)tio]- implica su interacción con objetivos moleculares como enzimas y receptores. El grupo tioéter puede formar enlaces covalentes con sitios nucleofílicos en las proteínas, alterando potencialmente su función. El anillo de benceno también puede participar en interacciones π-π con residuos aromáticos en proteínas, influyendo en su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
Benceno, (metiltio)-: Estructura similar pero con un grupo tioéter más simple.
Benceno, 4-pentinil-: Contiene un grupo pentinil en lugar de una cadena de 4-metil-3-pentenilo.
Derivados de tiofeno: Contienen un átomo de azufre en una estructura de anillo de cinco miembros.
Unicidad
Benceno, [(4-metil-3-pentenil)tio]- es único debido a su patrón específico de sustitución de tioéter, que confiere propiedades químicas y físicas distintas. Esta singularidad lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Número CAS |
203632-83-1 |
|---|---|
Fórmula molecular |
C12H16S |
Peso molecular |
192.32 g/mol |
Nombre IUPAC |
4-methylpent-3-enylsulfanylbenzene |
InChI |
InChI=1S/C12H16S/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3 |
Clave InChI |
YWDRRSHEQGWEBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCSC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)




![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1S,2R,3R,4R)-](/img/structure/B12584283.png)
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)
![5-[4-(Benzylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12584293.png)
![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B12584313.png)
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)


